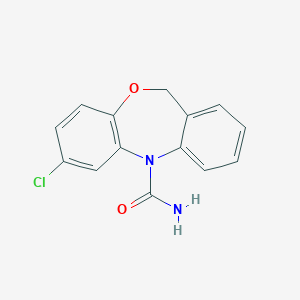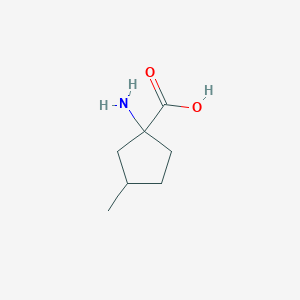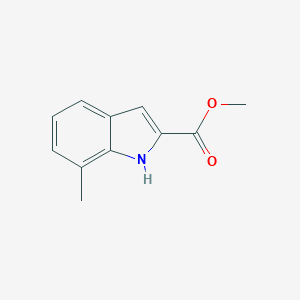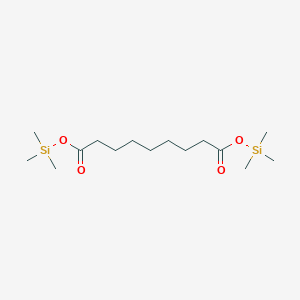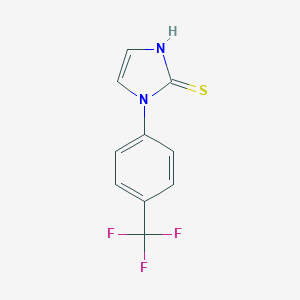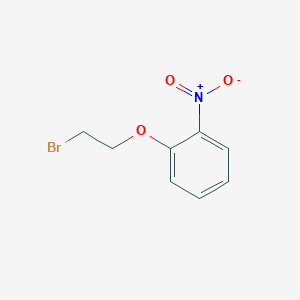
1-(2-Bromoethoxy)-2-nitrobenzene
Übersicht
Beschreibung
1-(2-Bromoethoxy)-2-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly relevant in the pharmaceutical industry, where it is used in the preparation of dofetilide, a medication for treating arrhythmia . The compound is synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson ether synthesis, a process that involves the reaction of an alkoxide with a primary alkyl halide .
Synthesis Analysis
The synthesis of 1-(2-Bromoethoxy)-2-nitrobenzene has been optimized by investigating the effects of reaction temperature, solvent, time, and reactant proportions . This optimization is crucial for achieving high yields and purity of the product. In a broader context, the synthesis of related compounds, such as 1-bromo-2-nitroarenes, can be achieved through palladium0-mediated Ullmann cross-coupling reactions with beta-halo-enals, -enones, or -esters . These methods highlight the versatility of halogenated nitroarenes as building blocks for more complex organic molecules.
Molecular Structure Analysis
While the specific molecular structure analysis of 1-(2-Bromoethoxy)-2-nitrobenzene is not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques. For instance, 1-bromo-2,4-dinitrobenzene has been characterized by IR and NMR spectrometry , and 1-fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed by X-ray crystallography . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of 1-(2-Bromoethyl)-2-nitrobenzene, a closely related compound, has been studied through its electrochemical reduction at carbon cathodes . This process leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, showcasing the potential for diverse chemical transformations. Additionally, the electrochemical behavior of 1-bromo-4-nitrobenzene has been explored, demonstrating the formation of arylzinc compounds and highlighting the influence of the ionic liquid solvent on the reactivity of radical anions [3, 4].
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromoethoxy)-2-nitrobenzene are closely related to its structure and reactivity. The presence of both the bromoethoxy and nitro groups on the benzene ring suggests that it would exhibit polar characteristics and could participate in various chemical reactions, such as nucleophilic substitutions or further functional group transformations. The electrochemical studies mentioned provide insights into the reactivity of similar bromo-nitrobenzene compounds, which can be extrapolated to understand the behavior of 1-(2-Bromoethoxy)-2-nitrobenzene in different chemical environments [2-4].
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Intermediary in Medicinal Chemistry : 1-(2-Bromoethoxy)-4-nitrobenzene is noted as an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia (Zhai Guang-xin, 2006).
Preparation Using Ultrasound : The preparation of 1-butoxy-4-nitrobenzene, a related compound, has been successfully carried out under ultrasonic conditions, enhancing the overall reaction efficiency (K. Harikumar & V. Rajendran, 2014).
Electrosynthesis Applications : Electrochemical reductions of 1-(2-Bromoethyl)-2-nitrobenzene have been studied, offering pathways to synthesize 1-nitro-2-vinylbenzene and 1H-Indole, indicating its use in organic electrosynthesis (Peng Du & D. Peters, 2010).
Synthesis of Azacyclic Compounds : A study showcases the stereoselective synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes, a group to which 1-(2-Bromoethoxy)-2-nitrobenzene belongs (Appaso M Jadhav et al., 2011).
Formation of Quinolines and Phenanthridines : This compound has been used in palladium[0]-mediated Ullmann cross-coupling reactions to yield quinolines, 2-quinolones, phenanthridines, and other complex molecules (M. Banwell et al., 2004).
Photoelectrochemical and Electroanalytical Applications
Photoelectrochemical Reduction Studies : Research on the photoelectrochemical reduction of p-bromo-nitrobenzene, a closely related compound, highlights its potential in photoelectrochemical applications (R. Compton & R. Dryfe, 1994).
Electroanalytical Behavior : The electrochemical behavior of bromo-nitrobenzene derivatives, including 1-(2-Bromoethyl)-2-nitrobenzene, has been analyzed in various studies, indicating its significance in electroanalytical chemistry (Brent Bennett et al., 2016).
Photoreaction with Hydrobromic Acid : Nitrobenzene and its derivatives, including 1-(2-Bromoethyl)-2-nitrobenzene, have been studied for their efficient photoreactions in concentrated hydrobromic acid, indicating potential applications in photochemical syntheses (Brian P. McIntyre et al., 2004).
Environmental and Material Science Applications
Reduction in Synthetic Wastewater : Studies on the reduction of nitrobenzene in synthetic wastewater using zero-valent iron highlight the environmental applications of similar nitrobenzene derivatives (R. Mantha et al., 2001).
Polymer Solar Cells Enhancement : The introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells demonstrates its potential in improving power conversion efficiency, indicating its use in material science (G. Fu et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOFWSHLRKOJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309654 | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-nitrobenzene | |
CAS RN |
18800-37-8 | |
| Record name | 18800-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


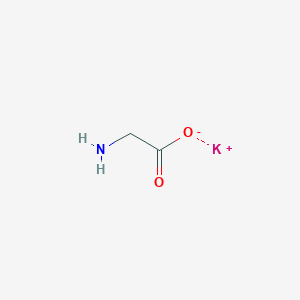
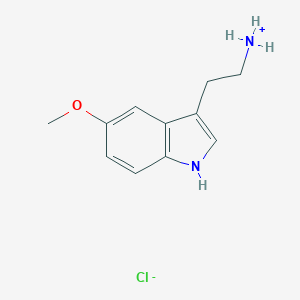



![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
